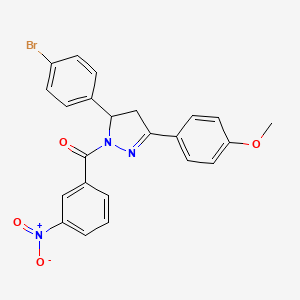
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C23H18BrN3O4 and its molecular weight is 480.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H16BrN3O3 with a molecular weight of 396.25 g/mol. The structure features a bromophenyl group, a methoxyphenyl group, and a nitrobenzoyl moiety, which contribute to its biological activity.
1. Anti-Inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro tests indicated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from similar structures demonstrated activity against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of specific functional groups such as the bromophenyl moiety was found to enhance antibacterial efficacy .
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through screening against multiple cancer cell lines in the NCI-60 panel. Compounds related to our target showed moderate to good antiproliferative effects against various cancer types, including breast and prostate cancers. Notably, some derivatives exhibited IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of pyrazole derivatives can be attributed to several factors:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways or cellular proliferation.
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interaction with Receptors : Some derivatives may interact with specific receptors or ion channels, influencing cellular responses to stimuli .
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating various conditions:
- Study on Anti-inflammatory Effects : A series of novel pyrazoles were synthesized and tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results showed significant reductions in cytokine levels compared to untreated controls .
- Antimicrobial Efficacy Evaluation : A study assessed the antibacterial activity of several pyrazole derivatives against clinical isolates. The findings indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Summary
The following table summarizes key biological activities and findings related to this compound and its analogs:
| Biological Activity | Test Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | Cytokine assays | Up to 85% inhibition of TNF-α at 10 µM |
| Antimicrobial | MIC determination | Effective against E. coli and S. aureus |
| Anticancer | NCI-60 cell line screening | Moderate antiproliferative effects across types |
属性
IUPAC Name |
[3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(16-5-9-18(24)10-6-16)26(25-21)23(28)17-3-2-4-19(13-17)27(29)30/h2-13,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFWPFYETZWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














